molecular formula C13H14F3NO3 B2849194 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid CAS No. 256508-75-5

2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid

Cat. No.: B2849194
CAS No.: 256508-75-5
M. Wt: 289.254
InChI Key: BPNSLQRYTGNNJN-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group and a benzoic acid moiety. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Preparation Methods

This process can be achieved using various reagents and catalysts under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzoic acids and derivatives. These compounds share some chemical properties but differ in their specific applications and reactivity. The unique combination of the trifluoromethyl group and the benzoic acid moiety in 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)11(20)17-8-6-4-5-7(13(14,15)16)9(8)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNSLQRYTGNNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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